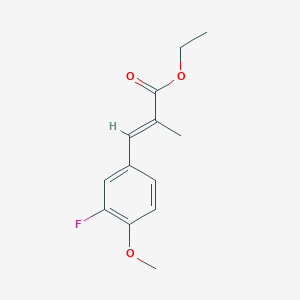

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOHRVHGCJTWSS-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired ester. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which may further interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate with Analogous Compounds

Key Observations :

- Electron-Withdrawing Groups : The 3-fluoro and 4-methoxy substituents in the target compound balance electron withdrawal (F) and donation (OCH₃), unlike trifluoromethoxy (OCF₃) in , which strongly withdraws electrons, increasing reactivity toward nucleophiles.

- Functionalization : Derivatives like incorporate UV-absorbing benzotriazole groups, diverging from the pharmacological focus of the target compound.

Physicochemical Properties

- Polarity: The 3-fluoro-4-methoxyphenyl group increases polarity compared to non-fluorinated analogs (e.g., ethyl 3-(4-methylphenyl)prop-2-enoate ), enhancing solubility in polar aprotic solvents.

- Thermal Stability : Methyl substitution at the β-position (target compound and ) improves thermal stability relative to unsubstituted acrylates, which are prone to radical polymerization .

Biological Activity

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fluoro and a methoxy group on a phenyl ring, which are known to influence its reactivity and biological interactions. The presence of these substituents enhances the compound's binding affinity to various biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoro group can enhance binding affinity, while the ester moiety can undergo hydrolysis to yield active carboxylic acids that may interact with cellular components.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on human cancer cells, with IC50 values indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These results highlight the potential of this compound as a candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Screening : A comprehensive study screened various derivatives of ethyl esters for their antimicrobial properties, identifying this compound as one of the most effective compounds against resistant bacterial strains .

- Anticancer Research : In a study focused on new anticancer agents, this compound was tested against multiple tumor cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .

Comparative Analysis

When compared to similar compounds, such as Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate and Ethyl 3-(3-chloro-4-methoxyphenyl)-2-methylprop-2-enoate, this compound exhibited superior antimicrobial and anticancer activities. The presence of the fluoro group appears to enhance its biological efficacy significantly.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | High | 15 µM (HeLa) |

| Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate | Moderate | 25 µM (HeLa) |

| Ethyl 3-(3-chloro-4-methoxyphenyl)-2-methylprop-2-enoate | Low | Not tested |

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate?

The compound can be synthesized via the Horner-Wadsworth-Emmons reaction using diethyl (2-methylprop-2-enoyl)phosphonate and 3-fluoro-4-methoxybenzaldehyde. Alternatively, Suzuki-Miyaura coupling may introduce the aryl group to an α,β-unsaturated ester precursor. Anhydrous conditions (e.g., THF or DMF) are critical to prevent ester hydrolysis. Purification via silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) effectively isolates the product .

Q. How should researchers characterize the structural conformation of this compound?

Use ¹H and ¹³C NMR to identify key features:

Q. What purification techniques are optimal for isolating this compound?

Silica gel flash chromatography with a hexane/ethyl acetate gradient (4:1 to 1:1) achieves >95% purity. For thermally stable batches, recrystallization in ethanol/water mixtures minimizes impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for derivatives of this compound?

Discrepancies may arise from rotameric equilibria or residual solvents. Use variable-temperature NMR to resolve overlapping signals. For ambiguous assignments, employ 2D techniques (HSQC, HMBC) or compare experimental data with DFT-computed spectra (e.g., B3LYP/6-31G* level). Cross-validate crystallographic data with SHELXL-refined structures .

Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ester moiety in this compound?

The electron-withdrawing ester group enhances electrophilicity at the β-carbon, facilitating Michael additions or Diels-Alder reactions. Computational studies (e.g., Fukui indices) predict regioselectivity. For fluorinated derivatives, the meta-fluorine exerts an electron-withdrawing effect, stabilizing intermediates in nucleophilic attacks .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst optimization : Use Pd(PPh₃)₄ (2–5 mol%) for Suzuki couplings to minimize side products.

- Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., esterification).

- Workup strategies : Employ liquid-liquid extraction with dichloromethane/water to recover unreacted starting materials .

Data Analysis & Experimental Design

Q. What analytical methods validate the stability of this compound under varying pH conditions?

Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via LC-MS:

Q. How do researchers distinguish between isomeric by-products in synthetic pathways?

Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For geometric isomers (E vs. Z), compare NOESY/ROESY cross-peaks or employ chiral HPLC (e.g., Chiralpak IA column). Computational docking studies (e.g., AutoDock Vina) predict binding affinities for biologically active isomers .

Safety & Handling

Q. What safety protocols are essential for handling fluorinated intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.